3-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(4-nitrophenyl)propanamide
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Overview
Description
3-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(4-nitrophenyl)propanamide is a heterocyclic compound that contains an oxadiazole ring. Oxadiazoles are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and material science
Preparation Methods
The synthesis of 3-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(4-nitrophenyl)propanamide typically involves the formation of the oxadiazole ring followed by the introduction of the methoxyphenyl and nitrophenyl groups. One common synthetic route involves the reaction of 2-methoxybenzonitrile with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then reacted with an appropriate carboxylic acid derivative to form the oxadiazole ring . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of automated reactors and continuous flow systems to enhance efficiency and yield .
Chemical Reactions Analysis
3-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(4-nitrophenyl)propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Scientific Research Applications
3-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(4-nitrophenyl)propanamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential antibacterial, antifungal, and anticancer activities.
Material Science: Due to its unique structural properties, the compound is explored for use in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 3-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(4-nitrophenyl)propanamide involves its interaction with specific molecular targets. In medicinal applications, the compound may inhibit the activity of certain enzymes or proteins essential for the survival and proliferation of pathogens or cancer cells. The oxadiazole ring is known to enhance the compound’s stability and binding affinity to its targets, contributing to its biological activity .
Comparison with Similar Compounds
Similar compounds to 3-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(4-nitrophenyl)propanamide include other oxadiazole derivatives such as:
1,2,4-Oxadiazole: Known for its broad spectrum of biological activities, including antibacterial and anticancer properties.
1,3,4-Oxadiazole: Exhibits similar biological activities but differs in its regioisomeric structure, leading to variations in its chemical properties and applications.
Pyrazole/1,2,4-oxadiazole conjugates: These compounds have shown significant antibacterial activity and are studied for their potential use as antimicrobial agents.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological and chemical properties, making it a valuable compound for various scientific research applications.
Properties
IUPAC Name |
3-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(4-nitrophenyl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O5/c1-26-15-5-3-2-4-14(15)18-20-17(27-21-18)11-10-16(23)19-12-6-8-13(9-7-12)22(24)25/h2-9H,10-11H2,1H3,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQRVQBGZOBAIBU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NOC(=N2)CCC(=O)NC3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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